2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL typically involves the coupling of pyridine and pyrimidine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or DMF, under an inert atmosphere, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(4-Hydroxypyridin-2-YL)-6-methylpyrimidin-4-OL
Reduction: 2-(4-Methoxypiperidin-2-YL)-6-methylpyrimidin-4-OL
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable interactions with various biological macromolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxypyridin-4-yl)pyrimidine
- 2-(4-Hydroxypyridin-2-yl)-6-methylpyrimidine
- 2-(4-Methoxypyridin-2-yl)-6-chloropyrimidine
Uniqueness
2-(4-Methoxypyridin-2-YL)-6-methylpyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(4-methoxypyridin-2-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-10(15)14-11(13-7)9-6-8(16-2)3-4-12-9/h3-6H,1-2H3,(H,13,14,15) |
InChI Key |
SSYBIVCTIBGZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=NC=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.